molecular formula C9H9ClN2O4 B13643854 2-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid CAS No. 35287-46-8

2-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid

Cat. No.: B13643854
CAS No.: 35287-46-8
M. Wt: 244.63 g/mol
InChI Key: XOCOOOPOTFZSDE-UHFFFAOYSA-N
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Description

2-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a nitro group, and a chloro-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a chloro-substituted aromatic compound followed by the introduction of an amino group and subsequent coupling with a propanoic acid derivative. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydroxide or other strong bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-3-(5-amino-2-chlorophenyl)propanoic acid.

Scientific Research Applications

2-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as its role in inhibiting or activating certain biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-chlorophenyl)propanoic acid
  • 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride

Comparison

Compared to similar compounds, 2-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid is unique due to the specific positioning of the chloro and nitro groups on the aromatic ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research applications.

Biological Activity

2-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid, also known as a derivative of amino acids with notable structural features, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the presence of an amino group, a propanoic acid backbone, and a nitrophenyl group substituted with chlorine. This unique configuration is thought to influence its biological interactions significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : The nitro group can undergo reduction, leading to reactive intermediates that may inhibit enzyme activity.
  • Receptors : The compound may bind to specific receptors, influencing signaling pathways involved in cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have demonstrated that derivatives similar to this compound show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have reported Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .
    • The presence of electron-withdrawing groups like nitro and chloro enhances the antimicrobial efficacy, suggesting a structure-activity relationship that warrants further investigation .
  • Antifungal Activity :
    • It has shown potential antifungal effects against strains such as Candida albicans, with MIC values indicating effective inhibition .
  • Potential Therapeutic Applications :
    • The compound is being explored for its role in drug development due to its ability to modulate biological pathways. Its application as an intermediate in synthesizing pharmaceuticals highlights its importance in medicinal chemistry .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

StudyFindings
Study A (2023)Demonstrated significant antibacterial activity against E. coli with an MIC of 0.0195 mg/mL .
Study B (2024)Investigated the compound's role in enzyme inhibition, highlighting its potential as a therapeutic agent.
Study C (2024)Reported on the synthesis and biological evaluation of related compounds, establishing a framework for future studies on this class of molecules.

Safety and Toxicology

While exploring the compound's biological activities, it is crucial to consider safety profiles. Preliminary data suggest potential toxicity if ingested or inhaled, necessitating careful handling and further toxicological studies .

Properties

IUPAC Name

2-amino-3-(5-chloro-2-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c10-6-1-2-8(12(15)16)5(3-6)4-7(11)9(13)14/h1-3,7H,4,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCOOOPOTFZSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307431
Record name 5-Chloro-2-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35287-46-8
Record name 5-Chloro-2-nitrophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35287-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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